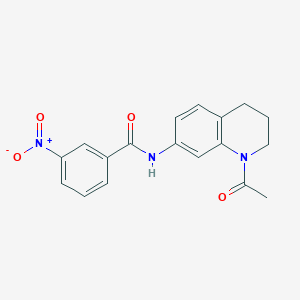

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

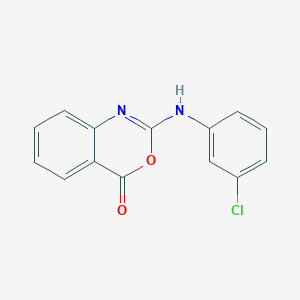

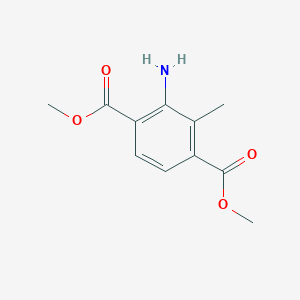

Molecular Structure Analysis

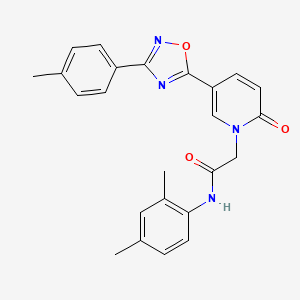

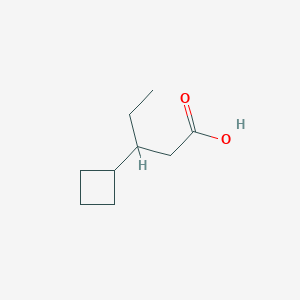

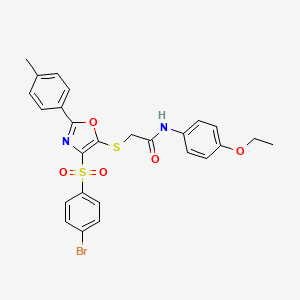

The molecular structure of these compounds is unique and allows for the exploration of new possibilities in drug discovery, material science, and chemical synthesis. For example, [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate contains total 40 bond(s); 22 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide has properties like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .科学的研究の応用

Neuroprotective Agents in Cerebral Ischemia

Compounds structurally similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide have been studied for their neuroprotective effects, particularly in the context of acute ischemic stroke. For example, licostinel, a competitive antagonist of glycine at the N-methyl-D-aspartate (NMDA) receptor, demonstrates efficacy as a neuroprotective agent in animal models of cerebral ischemia. It has been shown that lower doses of licostinel are safe and tolerable in acute stroke patients, suggesting a potential pathway for similar compounds to be explored for neuroprotection in human subjects (Albers et al., 1999).

Vascular Effects of Angiotensin-Converting Enzyme Inhibition

The role of angiotensin-converting enzyme (ACE) inhibitors in modulating vascular function has been extensively studied. ACE inhibitors, like quinapril, have been demonstrated to improve endothelial dysfunction in patients with coronary artery disease through mechanisms likely related to the attenuation of angiotensin II effects and enhancement of nitric oxide (NO) release from endothelial cells (Mancini et al., 1996). This suggests that compounds influencing the ACE pathway or NO production could have significant implications for cardiovascular health.

Pharmacokinetics and Metabolism

Research into the metabolic fate of pharmacologically active compounds is crucial for understanding their efficacy, safety, and mechanism of action. Studies on the pharmacokinetics of related compounds, such as the neuroprotective agent NBQX, provide a framework for investigating how similar drugs are metabolized and distributed within the body. Insights into the pharmacokinetics can inform dosage regimens and potential drug interactions (Ingwersen et al., 1994).

Antioxidant Therapy and Vascular Function

The therapeutic potential of antioxidants in improving vascular function is another area of interest. N-acetylcysteine (NAC), for example, has been shown to inhibit muscle fatigue and improve performance in human studies, suggesting a role for oxidative stress modulation in physiological function (Reid et al., 1994). This highlights the potential for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide and similar compounds to be explored for their antioxidant properties and impact on muscle and vascular health.

特性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-7-8-15(11-17(13)20)19-18(23)14-4-2-6-16(10-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZIVLRKCJROMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)

![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide](/img/structure/B2710136.png)

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)

![2-(ethylthio)-N-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710147.png)

![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)

![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)

![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2710153.png)